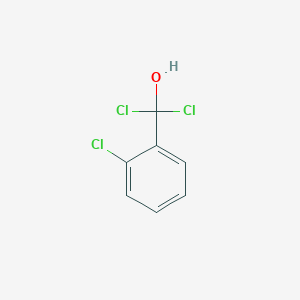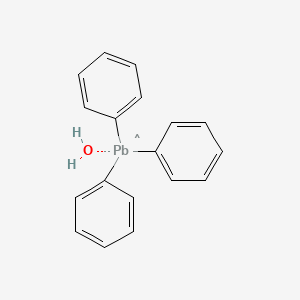
Triphenylplumbanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl lead hydroxide is an organolead compound with the chemical formula (C₆H₅)₃PbOH. It is a derivative of lead, where three phenyl groups are bonded to a lead atom, and a hydroxide group is attached to the lead. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Triphenyl lead hydroxide can be synthesized through several methods. One common approach involves the reaction of triphenyl lead chloride with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds as follows:
(C6H5)3PbCl+NaOH→(C6H5)3PbOH+NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of triphenyl lead hydroxide may involve large-scale reactions using similar principles. The use of continuous reactors and automated systems can enhance the efficiency and yield of the process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
化学反应分析
Types of Reactions
Triphenyl lead hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Lead(II) hydroxide or lead(II) salts.
Substitution: Various organolead compounds with different functional groups.
科学研究应用
Triphenyl lead hydroxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its effects on biological systems, including its potential as a lead-based drug.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity remains a concern.
Industry: It is used in the production of lead-based materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which triphenyl lead hydroxide exerts its effects involves the interaction of the lead atom with various molecular targets. The phenyl groups provide stability to the compound, while the hydroxide group can participate in hydrogen bonding and other interactions. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability.
相似化合物的比较
Similar Compounds
Triphenyltin hydroxide: Similar in structure but contains tin instead of lead.
Triphenylphosphine oxide: Contains phosphorus and is used in different applications.
Triphenylarsine oxide: Contains arsenic and has distinct chemical properties.
Uniqueness
Triphenyl lead hydroxide is unique due to the presence of lead, which imparts specific reactivity and toxicity. Its ability to form stable organolead compounds makes it valuable in certain chemical processes, but its toxicity limits its use in biological and medical applications.
属性
分子式 |
C18H17OPb |
|---|---|
分子量 |
456 g/mol |
InChI |
InChI=1S/3C6H5.H2O.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; |
InChI 键 |
NVXIRLZJUXDBQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


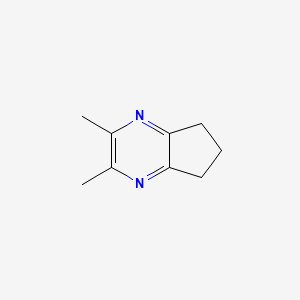
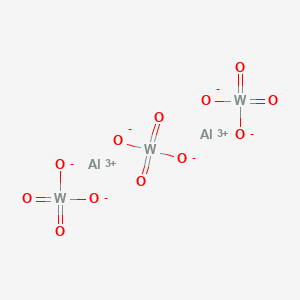
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
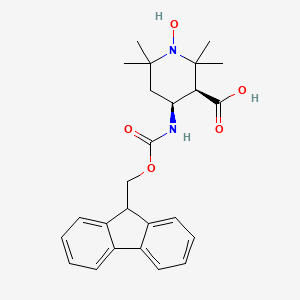
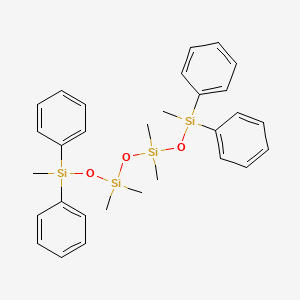
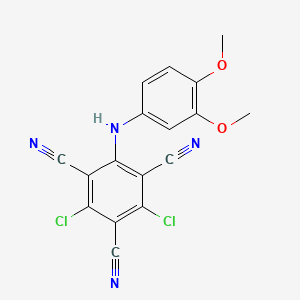

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
